molecular formula C22H21FN4O3S B2841830 3-(2-fluorophenylsulfonamido)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1798624-98-2

3-(2-fluorophenylsulfonamido)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

Cat. No.: B2841830
CAS No.: 1798624-98-2
M. Wt: 440.49
InChI Key: XWEMRKHMMOXSHR-UHFFFAOYSA-N
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Description

3-(2-fluorophenylsulfonamido)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a synthetic small molecule of significant interest in oncology and enzymology research, designed around a core benzamide scaffold known for its relevance in medicinal chemistry . Its molecular architecture incorporates a sulfonamide group, a functional moiety frequently explored for its ability to inhibit various enzymes, including carbonic anhydrases and deubiquitinases . This structural feature suggests potential for investigating protease and ubiquitin-specific protease (USP) targets. Notably, the compound shares a key pharmacophore with inhibitors of USP2, a deubiquitinating enzyme that stabilizes proteins like ACE2 and is a emerging target for anticancer and antiviral research . The presence of the 2-fluorophenylsulfonamide group is a critical structural determinant for enhancing binding affinity and metabolic stability in exploratory drug discovery compounds. The molecule's hybrid structure, which also contains a pyridinyl-pyrrolidine moiety, is characteristic of scaffolds designed to disrupt protein-protein interactions (PPIs), particularly those involving WD40-repeat proteins like WDR5 in the MYC oncogenic pathway . Researchers can utilize this compound as a chemical probe to study the mechanisms of cell proliferation, apoptosis, and the dysregulation of the ubiquitin-proteasome system in various cancer cell lines, including breast, ovarian, and colorectal cancers. It is supplied exclusively for non-clinical, in vitro investigations. This compound is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[(2-fluorophenyl)sulfonylamino]-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c23-19-8-1-2-9-20(19)31(29,30)26-17-7-5-6-16(14-17)22(28)25-18-11-13-27(15-18)21-10-3-4-12-24-21/h1-10,12,14,18,26H,11,13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEMRKHMMOXSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Benzamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
3-(2-Fluorophenylsulfonamido)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide Benzamide 2-Fluorophenylsulfonamido, pyridyl-pyrrolidin Not reported High H-bond potential, rigidity -
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(Hexyloxy)phenyl]-1-oxopropan-2-yl}benzamide Benzamide Hexyloxyphenyl, hydroxy-phenylpropanamide Not reported Enhanced lipophilicity
4-{8-Amino-3-[(2S)-1-(but-2-enoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide (Acalabrutinib) Benzamide Imidazo-pyrazin, butenoyl-pyrrolidin ~465 (estimated) FDA-approved BTK inhibitor
3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide Benzamide Difluoro-benzoyl, pyridyl 328.28 Crystallographic stability
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide Benzamide Trifluoromethyl, pyridyl-ethyl Not reported High lipophilicity (CF3 group)

Functional Group Analysis

  • Sulfonamido vs. Alkoxy Groups : The 2-fluorophenylsulfonamido group in the target compound provides stronger hydrogen-bonding capacity compared to alkoxy-substituted analogues (e.g., hexyloxyphenyl in ). This may enhance target affinity but reduce membrane permeability relative to lipophilic alkoxy groups .
  • Pyridyl-Pyrrolidin vs. Imidazo-Pyrazin Moieties : The pyridyl-pyrrolidin group in the target compound offers conformational flexibility, contrasting with the rigid imidazo-pyrazin core in acalabrutinib. This difference may influence kinase selectivity; acalabrutinib’s imidazo-pyrazin system is critical for Bruton’s tyrosine kinase (BTK) inhibition .
  • Fluorine Substituents : The 2-fluorophenyl group in the target compound parallels fluorinated chromen derivatives (), where fluorine enhances electronegativity and metabolic stability. However, trifluoromethyl groups (e.g., in ) confer greater lipophilicity and oxidative resistance .

Q & A

Basic: What are the key steps in synthesizing 3-(2-fluorophenylsulfonamido)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide?

The synthesis typically involves:

  • Sulfonamide Formation : Reacting 2-fluorobenzenesulfonyl chloride with an amine precursor under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
  • Amide Coupling : Using coupling agents like HATU or EDC/HOBt to conjugate the benzamide moiety to the pyrrolidine-pyridine scaffold .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization (ethanol/water) to isolate the final compound.
    Key Considerations : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .

Basic: Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assign peaks to confirm the sulfonamide (–SO₂NH–) proton (~10–12 ppm) and aromatic pyridinyl/pyrrolidinyl signals .
  • FT-IR : Validate sulfonamide (1320–1160 cm⁻¹ for S=O stretching) and amide (1650–1600 cm⁻¹ for C=O) functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .

Basic: How is the compound initially screened for biological activity?

  • In Vitro Assays : Test glucose uptake modulation in hepatocytes (e.g., rat hepatocytes at 10 mM glucose) using radiolabeled 2-deoxyglucose .
  • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) via fluorescence-based assays .
    Note : Include positive controls (e.g., metformin for glucose uptake) and triplicate measurements .

Advanced: How can structure-activity relationships (SAR) guide optimization?

  • Core Modifications : Compare analogs with substituted fluorophenyl (e.g., 3-F vs. 4-F) or pyridinyl groups to assess potency shifts. For example, replacing 2-fluorophenyl with 3-trifluoromethyl enhances target binding in related benzamides .
  • Functional Group Replacements : Replace sulfonamide with carbamate to evaluate metabolic stability .
    Method : Use molecular docking (AutoDock Vina) to predict binding modes to targets like glucokinase .

Advanced: What crystallographic methods resolve structural ambiguities?

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (solvent: DMSO/ethyl acetate). Refine structures using SHELXL (R-factor <0.05) to confirm sulfonamide geometry and intermolecular interactions (e.g., hydrogen bonds with pyridinyl N) .
  • Twinned Data Handling : Apply SHELXD for structure solution if crystals exhibit twinning .

Advanced: How to resolve contradictions in biological activity data?

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HepG2 vs. primary hepatocytes) to rule out cell-specific effects .
  • Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding .
    Example : Discrepancies in IC₅₀ values may arise from assay buffer ionic strength variations .

Advanced: What methodologies assess pharmacokinetic properties?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma Protein Binding : Use equilibrium dialysis (PBS:plasma = 1:4) to measure unbound fraction .
    Key Parameter : Optimize logP (target 2–4) via substituent adjustments to enhance oral bioavailability .

Advanced: How to identify biological targets experimentally?

  • Chemical Proteomics : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify hits .

Advanced: What computational tools predict binding modes?

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor interactions over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., fluorine → chlorine) .

Advanced: How to compare activity with structural analogs?

  • Benchmarking : Test analogs (e.g., 3-(4-F-phenylsulfonamido) derivatives) in parallel assays for glucose uptake .
  • Thermodynamic Solubility : Measure in PBS (pH 7.4) via nephelometry to correlate solubility with substituent hydrophobicity .

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